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Compound of Interest

Compound Name: N-(Hydroxyacetyl)-L-alanine

Cat. No.: B15442433 Get Quote

Introduction

N-(Hydroxyacetyl)-L-alanine is a derivative of the proteinogenic amino acid L-alanine,

characterized by the presence of a hydroxyacetyl group attached to the amino nitrogen. This

modification can significantly alter the physicochemical and biological properties of the parent

amino acid, making it a molecule of interest in various research domains, including drug

development and metabolomics. A thorough understanding of its structural features is

paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for its

characterization.

This technical guide provides a comprehensive overview of the predicted and known

spectroscopic data for N-(Hydroxyacetyl)-L-alanine and its precursors, L-alanine and N-

acetyl-L-alanine. Due to the absence of publicly available experimental data for N-
(Hydroxyacetyl)-L-alanine, this guide offers a predictive analysis based on the established

spectroscopic principles and data from structurally related compounds. Detailed experimental

protocols for acquiring such data are also presented to aid researchers in their analytical

endeavors.

Spectroscopic Data
The following tables summarize the key spectroscopic data for L-alanine, N-acetyl-L-alanine,

and the predicted data for N-(Hydroxyacetyl)-L-alanine. These values are crucial for the

identification and structural elucidation of the target molecule.
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¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of protons in a

molecule. The predicted chemical shifts for N-(Hydroxyacetyl)-L-alanine are influenced by the

electron-withdrawing nature of the amide bond and the presence of the hydroxyl group.

Compound
Proton

Assignment

Chemical Shift

(δ) ppm
Multiplicity

Coupling

Constant (J) Hz

L-Alanine α-H ~3.76 Quartet (q) ~7.2

β-CH₃ ~1.48 Doublet (d) ~7.2

N-Acetyl-L-

alanine[1][2][3]
α-H ~4.35 Quartet (q) ~7.3

β-CH₃ ~1.41 Doublet (d) ~7.3

Acetyl-CH₃ ~2.04 Singlet (s) -

N-

(Hydroxyacetyl)-

L-alanine

(Predicted)

α-H ~4.40 Quartet (q) ~7.3

β-CH₃ ~1.42 Doublet (d) ~7.3

Hydroxyacetyl-

CH₂
~4.10 Singlet (s) -

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of a molecule. The predicted chemical

shifts for N-(Hydroxyacetyl)-L-alanine reflect the electronic environment of each carbon atom.
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Compound Carbon Assignment Chemical Shift (δ) ppm

L-Alanine[4][5][6] Carbonyl (C=O) ~176.5

α-C ~51.8

β-CH₃ ~18.9

N-Acetyl-L-alanine[1][2] Carboxyl (C=O) ~177.2

Amide (C=O) ~172.9

α-C ~51.5

β-CH₃ ~18.3

Acetyl-CH₃ ~22.7

N-(Hydroxyacetyl)-L-alanine

(Predicted)
Carboxyl (C=O) ~177.5

Amide (C=O) ~171.0

α-C ~51.7

Hydroxyacetyl-CH₂ ~61.0

β-CH₃ ~18.5

IR Spectral Data
IR spectroscopy is used to identify the functional groups present in a molecule based on their

vibrational frequencies.
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Compound Functional Group Vibrational Frequency (cm⁻¹)

L-Alanine[7][8][9] O-H stretch (acid) 2500-3300 (broad)

N-H stretch (amine) 3000-3200

C=O stretch (acid) ~1700

N-H bend (amine) ~1600

N-Acetyl-L-alanine[10] O-H stretch (acid) 2500-3300 (broad)

N-H stretch (amide) ~3300

C=O stretch (acid) ~1720

C=O stretch (amide I) ~1650

N-H bend (amide II) ~1550

N-(Hydroxyacetyl)-L-alanine

(Predicted)
O-H stretch (acid & alcohol) 3200-3500 (broad)

N-H stretch (amide) ~3300

C=O stretch (acid) ~1725

C=O stretch (amide I) ~1650

N-H bend (amide II) ~1550

C-O stretch (alcohol) ~1050

Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which aids in determining the molecular weight and structure.
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Compound Ionization Mode [M+H]⁺ (m/z)
Key Fragment Ions

(m/z)

L-Alanine ESI+ 90.06
74 (loss of NH₂), 44

(loss of COOH)

N-Acetyl-L-alanine[1]

[11]
ESI+ 132.06

88 (loss of acetyl), 74,

44

N-(Hydroxyacetyl)-L-

alanine (Predicted)
ESI+ 148.06

130 (loss of H₂O), 88

(loss of

hydroxyacetyl), 74, 44

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small,

polar organic molecule like N-(Hydroxyacetyl)-L-alanine.

NMR Spectroscopy
1. Sample Preparation:

Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., D₂O,

DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

Instrument: 400 MHz (or higher) NMR spectrometer.

Experiment: Standard 1D proton experiment.

Parameters:

Number of scans: 16-64 (depending on sample concentration).

Relaxation delay (d1): 1-5 seconds.
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Acquisition time: 2-4 seconds.

Spectral width: -2 to 12 ppm.

Processing:

Apply a line broadening of 0.3 Hz.

Manually phase and baseline correct the spectrum.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

3. ¹³C NMR Acquisition:

Instrument: 400 MHz (or higher) NMR spectrometer.

Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

Parameters:

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

Relaxation delay (d1): 2 seconds.

Acquisition time: 1-2 seconds.

Spectral width: -10 to 200 ppm.

Processing:

Apply a line broadening of 1-2 Hz.

Manually phase and baseline correct the spectrum.

Reference the spectrum to the solvent peak.

IR Spectroscopy
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1. Sample Preparation (ATR):

Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated

Total Reflectance (ATR) accessory.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

Parameters:

Scan range: 4000-400 cm⁻¹.

Number of scans: 16-32.

Resolution: 4 cm⁻¹.

Processing:

Perform a background scan of the empty ATR crystal.

Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry
1. Sample Preparation:

Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent (e.g.,

methanol, water with 0.1% formic acid).

2. Data Acquisition (ESI-MS):

Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer equipped

with an Electrospray Ionization (ESI) source.
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Mode: Positive ion mode is typically used for amino acid derivatives.

Parameters:

Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10

µL/min.

Capillary voltage: 3-4 kV.

Source temperature: 100-150 °C.

Scan range: m/z 50-500.

MS/MS Fragmentation:

Select the precursor ion corresponding to [M+H]⁺ in the first mass analyzer.

Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV)

to induce fragmentation.

Analyze the resulting fragment ions in the second mass analyzer.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a

synthesized compound like N-(Hydroxyacetyl)-L-alanine.
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Synthesis & Purification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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